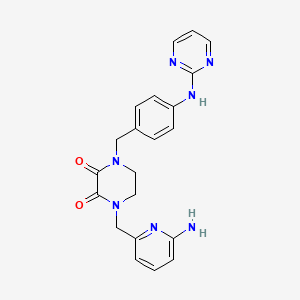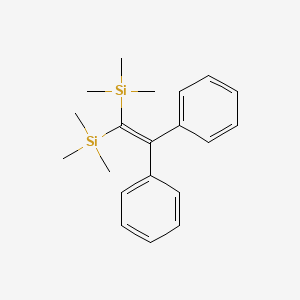
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is an organic compound characterized by the presence of two phenyl groups attached to an ethene backbone, with trimethylsilane groups at each end
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) typically involves the reaction of (2,2-dibromoethene-1,1-diyl)dibenzene with trimethylsilyl reagents under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is carried out at elevated temperatures (around 90°C) under an inert nitrogen atmosphere for 24 hours. The resulting mixture is then extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing the behavior of other molecules in its vicinity. This can lead to changes in molecular conformation, reactivity, and overall function.
類似化合物との比較
Similar Compounds
Tetraphenylethylene: Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane: Used as a ligand in coordination chemistry.
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Similar structural features with bromine substituents.
Uniqueness
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is unique due to its combination of phenyl and trimethylsilane groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
78375-55-0 |
|---|---|
分子式 |
C20H28Si2 |
分子量 |
324.6 g/mol |
IUPAC名 |
(2,2-diphenyl-1-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)20(22(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChIキー |
MFPZLDLNFMYLRR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


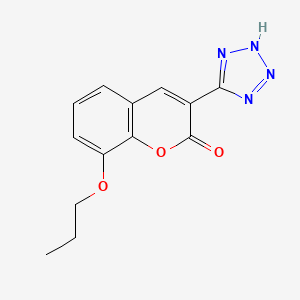
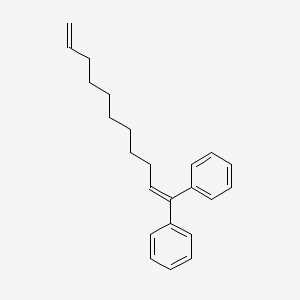
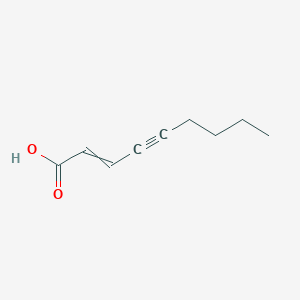
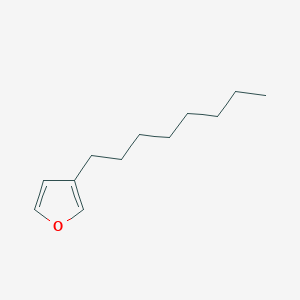
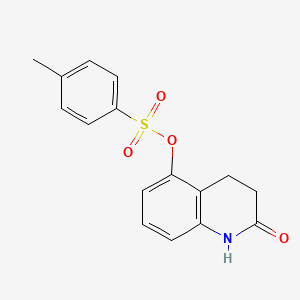
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
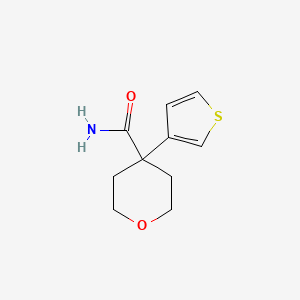
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)

